molecular formula C16H13NO3 B2908559 5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol CAS No. 67363-58-0

5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol

Cat. No.: B2908559
CAS No.: 67363-58-0
M. Wt: 267.284
InChI Key: SCTPSQZXBZIJKV-UHFFFAOYSA-N
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Description

5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol (CID: 135657525) is a synthetic phenolic compound featuring an isoxazole heterocycle, designed for advanced pharmaceutical and medicinal chemistry research . Isoxazole derivatives are a prominent scaffold in drug discovery due to their typically low cytotoxicity and versatile biological activities . This compound is of significant interest primarily in oncology research, as isoxazole derivatives have demonstrated potent anticancer activity through multiple mechanisms, including aromatase inhibition, apoptosis induction, and tubulin inhibition . The structure-activity relationship (SAR) of such compounds is a critical area of study, where the presence of specific substituents, such as the methoxy group, can greatly influence their potency and interaction with biological targets . The compound's molecular framework makes it a valuable candidate for investigating new anticancer pharmacophores, particularly against a range of human cancers . Furthermore, beyond oncology, isoxazole derivatives are actively researched for their potential antimicrobial, antiviral, anti-inflammatory, and immunomodulatory properties, offering broad utility in therapeutic development programs . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-12-7-8-13(15(18)9-12)16-14(10-17-20-16)11-5-3-2-4-6-11/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTPSQZXBZIJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NO2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the isoxazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents Biological Activity (If Reported) Reference
Target compound 1,2-Oxazole 5-Methoxy phenol, 4-phenyl oxazole Not reported in evidence
2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol 1,3,4-Oxadiazole Phenol, 4-methoxyphenyl Acute toxicity (H302, H315)
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole 4-Methoxyphenyl, chloro Antimicrobial
5-(2-Methoxybenzyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol 1,2,4-Triazole Dual methoxybenzyl/methoxyphenyl Antifungal (inferred from analogs)
5-Ethyl-3-methyl-4-phenyl-1,2-oxazole 1,2-Oxazole Ethyl, methyl, phenyl Not reported

Key Observations :

  • The target compound’s 1,2-oxazole core distinguishes it from 1,3,4-oxadiazole and triazole derivatives, which exhibit different electronic and steric properties.
  • Methoxy and phenyl substituents are common in antimicrobial and antifungal agents (e.g., benzothiazole and triazole derivatives).
  • The 1,2-oxazole ring in the target compound may offer greater stability compared to 1,3,4-oxadiazoles, which are associated with acute toxicity (e.g., H302, H315).

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 1,3,4-Oxadiazole Analog Benzothiazole Analog Triazole Analog
Solubility (Predicted) Moderate (methoxy enhances lipophilicity) Low (polar oxadiazole) Low (chloro, benzothiazole) Moderate (hydroxyl group)
Stability Likely stable (1,2-oxazole) Stable under storage Thermally stable Sensitive to oxidation
Melting Point Not reported Not reported 160–162°C 185–187°C

Notes:

  • Benzothiazoles and triazoles exhibit higher thermal stability due to aromatic conjugation.

Biological Activity

5-Methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a unique structure that combines a methoxy group with an oxazole ring, which may contribute to its diverse biological effects.

  • Chemical Name: this compound
  • Molecular Formula: C16H13NO3
  • Molecular Weight: 267.2793 g/mol
  • CAS Number: 67363-58-0

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the methoxy and phenolic groups. This multi-step synthesis can be optimized for yield and purity using advanced techniques such as continuous flow reactors and chromatographic purification methods.

Antimicrobial Properties

Research indicates that compounds with oxazole rings demonstrate significant antimicrobial activity. For instance, studies have shown that derivatives containing oxazole structures can inhibit various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, oxazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. The mechanism may involve the inhibition of specific enzymes or receptors associated with cancer proliferation. A notable study highlighted that compounds with methoxy substitutions showed enhanced antiproliferative activity compared to their unsubstituted counterparts .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. Research indicates that oxazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Some derivatives have demonstrated IC50 values lower than standard anti-inflammatory drugs like celecoxib, indicating a strong potential for therapeutic applications in inflammatory diseases .

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the oxazole ring may interact with enzymes and receptors involved in key biochemical pathways. This dual interaction could modulate cellular responses effectively.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria; effective against resistant strains .
Anticancer Activity Showed cytotoxicity against breast and colon cancer cell lines; enhanced effects noted with methoxy substitution .
Anti-inflammatory Activity Inhibited COX enzymes effectively; lower toxicity observed compared to traditional NSAIDs.

Q & A

Q. What are the recommended synthetic routes for 5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol, and how can reaction conditions be optimized?

The synthesis of oxazole-containing phenolic derivatives typically involves multi-step protocols. For example, oxazole ring formation can be achieved via cyclization reactions using dehydrating agents like phosphorus oxychloride (POCl₃) or acetic anhydride under reflux conditions . Key steps include:

  • Oxazole ring construction : Reacting a nitrile derivative with hydroxylamine, followed by cyclization.
  • Phenolic group protection : Methoxy groups are often introduced early to prevent undesired side reactions.
  • Coupling reactions : Suzuki-Miyaura cross-coupling may link the oxazole and phenyl moieties.
    Optimization requires monitoring reaction progress via TLC or HPLC, adjusting temperature (e.g., 80–120°C), and using inert atmospheres to avoid oxidation. Yields can be improved by slow addition of reagents and controlled pH .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystallization : Use solvent diffusion (e.g., DCM/hexane) to grow high-quality crystals.
  • Data collection : Employ a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • Refinement : Use SHELXL for small-molecule refinement, which handles anisotropic displacement parameters and hydrogen bonding networks effectively .
  • Visualization : ORTEP-3 or WinGX can generate thermal ellipsoid plots and analyze intermolecular interactions (e.g., π-π stacking) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm methoxy, phenolic OH, and oxazole proton environments. Aromatic protons in the oxazole ring typically appear as doublets (δ 7.5–8.5 ppm) .
  • FT-IR : Peaks at ~3200 cm⁻¹ (phenolic OH stretch) and ~1600 cm⁻¹ (C=N oxazole stretch) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or low-resolution reflections?

Disordered regions can be modeled using SHELXL ’s PART instruction to split occupancy. For low-resolution data (<1.0 Å):

  • Apply restraints to bond lengths/angles using the AFIX command.
  • Validate with PLATON ’s ADDSYM tool to check for missed symmetry .
  • Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to identify outliers in bond distances .

Q. What computational methods are suitable for studying the electronic properties and bioactivity of this compound?

  • DFT calculations : Use B3LYP/6-311G(d,p) to calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices for reactivity prediction .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .
  • MD simulations : GROMACS to assess stability in aqueous or lipid bilayer environments.

Q. How can researchers evaluate the compound’s potential toxicity and handle safety concerns during experiments?

  • In vitro assays : Use MTT assays on HEK293 or HepG2 cells to assess cytotoxicity.
  • Safety protocols : Refer to SDS guidelines for phenolic compounds:
    • Wear nitrile gloves and safety goggles (skin/eye irritation risk: H315, H319) .
    • Store in amber vials at 4°C to prevent photodegradation.
  • Waste disposal : Neutralize with sodium bicarbonate before incineration.

Q. What strategies address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • pH adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for aqueous stability .
  • Pro-drug approaches : Synthesize ester derivatives (e.g., acetylated phenolic OH) to enhance lipophilicity .

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